molecular formula C8H4IN3 B1593083 3-Iodo-1H-indazole-5-carbonitrile CAS No. 944898-90-2

3-Iodo-1H-indazole-5-carbonitrile

Cat. No. B1593083
CAS RN: 944898-90-2
M. Wt: 269.04 g/mol
InChI Key: WUXBWWWYWVYSTI-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole-5-carbonitrile is a nitrogen-containing heteroaromatic compound . It has a molecular formula of C8H4IN3 and a molecular weight of 269.04 g/mol . The compound is a white to light yellow crystalline powder.


Synthesis Analysis

The synthesis of 1H-indazoles, including 3-Iodo-1H-indazole-5-carbonitrile, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 3-Iodo-1H-indazole-5-carbonitrile is 1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H, (H,11,12) .


Physical And Chemical Properties Analysis

3-Iodo-1H-indazole-5-carbonitrile has a melting point of 206-207°C . It is a white to light yellow crystalline powder. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.

Scientific Research Applications

Safety and Hazards

The safety information for 3-Iodo-1H-indazole-5-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-iodo-2H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXBWWWYWVYSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646705
Record name 3-Iodo-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944898-90-2
Record name 3-Iodo-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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